molecular formula C21H20FN5O B14965331 N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14965331
M. Wt: 377.4 g/mol
InChI Key: UUDIHSBAQOHFDU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with dimethylphenyl and fluorophenyl groups

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This approach yields the desired compound with excellent efficiency and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, trifluoromethanesulfonate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . It also interacts with various receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20FN5O

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20FN5O/c1-12-8-9-17(13(2)10-12)26-20(28)18-14(3)25-21-23-11-24-27(21)19(18)15-6-4-5-7-16(15)22/h4-11,19H,1-3H3,(H,26,28)(H,23,24,25)

InChI Key

UUDIHSBAQOHFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4F)C)C

Origin of Product

United States

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